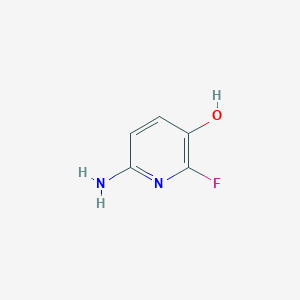

6-Amino-2-fluoropyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-fluoropyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c6-5-3(9)1-2-4(7)8-5/h1-2,9H,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXXZMLJKVQURJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Amino 2 Fluoropyridin 3 Ol and Its Analogues

De Novo Synthesis Approaches to the Pyridine (B92270) Ring System

The construction of the pyridine ring from the ground up, known as de novo synthesis, offers a powerful means to introduce a variety of substituents with high regiocontrol. These methods often involve the condensation of acyclic precursors to form the heterocyclic core.

Cyclization Reactions for Pyridinol Ring Formation

The formation of the pyridinol ring can be achieved through the cyclization of appropriately functionalized acyclic precursors. While a direct synthesis of 6-Amino-2-fluoropyridin-3-ol via a single cyclization reaction is not prominently documented, the synthesis of related substituted pyridines and pyridinols provides insight into potential pathways. For instance, the reaction of halogenated acetonitriles with α,β-unsaturated aldehydes or their acetals in the presence of a copper catalyst can lead to halogenated pyridines after an acidic workup. This general strategy could potentially be adapted by using fluorinated starting materials and precursors bearing a protected amino group to construct the desired scaffold.

Another approach involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297). acs.org This method allows for the assembly of the 3-fluoropyridine (B146971) structure from two ketone components, offering a modular and flexible route to diversely substituted fluoropyridines. acs.org The incorporation of an amino group would require the use of a ketone precursor bearing a protected amine functionality.

A further example of pyridine ring formation involves the reaction of 2,2-bis(dimethylamino)-3,3-difluoro-1-methylcyclobutanecarbonitrile with alkyl lithium reagents, which leads to the formation of 6-alkyl-2-(dimethylamino)-3-fluoropyridines. researchgate.net Although this method yields a 2-amino-3-fluoropyridine (B1272040) derivative, the introduction of a hydroxyl group at the 3-position would necessitate subsequent functional group manipulation.

Multi-component Reactions Incorporating Pyridine Moieties

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms from the starting materials. mdpi.comnih.gov These reactions are particularly valuable for generating libraries of structurally diverse compounds. The synthesis of 2-aminopyridines has been successfully achieved through various MCRs.

A notable example is the catalyst-free, four-component reaction of an acetophenone (B1666503) derivative, malononitrile, an aldehyde, and ammonium carbonate, which provides a straightforward and environmentally friendly route to functionalized 2-aminopyridines. mdpi.comresearchgate.net To apply this to the synthesis of this compound, one would need to employ starting materials with the requisite fluorine and hydroxyl functionalities, which may require significant synthetic effort to prepare.

Another MCR approach involves the reaction of 2-aminopyridines, aldehydes, and isocyanides in water, which has been shown to be a viable method for the synthesis of imidazo[1,2-a]pyridines. researchgate.net While not directly yielding the target compound, this demonstrates the utility of aminopyridines as building blocks in MCRs. The development of an MCR that directly incorporates the fluoro and hydroxyl groups in the desired positions on the pyridine ring remains an area of active research.

Functional Group Interconversion Strategies

An alternative to de novo synthesis is the modification of a pre-formed pyridine ring through functional group interconversions. This approach is often more practical when a suitable pyridine starting material is readily available.

Amination of Halogenated Pyridinols

The introduction of an amino group onto a halogenated pyridinol precursor is a key strategy for the synthesis of this compound. This can be accomplished through several methods, with nucleophilic aromatic substitution and palladium-catalyzed amination being the most prominent.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in heterocyclic chemistry where a nucleophile displaces a leaving group on an electron-deficient aromatic ring. researchgate.netnih.gov The pyridine ring, being electron-deficient, is well-suited for SNAr reactions, particularly when activated by electron-withdrawing groups. The reactivity of halogens as leaving groups in SNAr reactions on pyridines generally follows the order F > Cl > Br > I, which is a consequence of the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. researchgate.netnih.gov

The synthesis of aminopyridines can be achieved by reacting a halopyridine with an amine. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. nih.gov This high reactivity of fluoropyridines makes them excellent substrates for SNAr.

A plausible synthetic route to this compound would involve the amination of a 2,6-dihalo-3-hydroxypyridine precursor. The reaction of such a precursor with ammonia (B1221849) or a protected amine would be expected to proceed selectively at the more reactive 2-position.

Table 1: Examples of Nucleophilic Aromatic Substitution on Halogenated Pyridines This table is for illustrative purposes and may not directly represent the synthesis of the title compound.

| Precursor | Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloropyrazine | Morpholine | KF, H2O, 100 °C, 17 h | 2-Morpholinopyrazine | 85 | researchgate.net |

| 2-Fluoropyridine | Piperidine | Toluene, 100 °C, 2 h | 2-(Piperidin-1-yl)pyridine | 95 | nih.gov |

| 2-Chloro-4,6-dimethylpyrimidine | Aniline | Microwave, 10 min | 2-Anilino-4,6-dimethylpyrimidine | 92 | researchgate.net |

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful and versatile methods for the formation of C-N bonds. These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.

The amination of aryl halides with aqueous ammonia has been achieved using a palladium catalyst with a specifically designed ligand, demonstrating the feasibility of using ammonia as the nitrogen source in these couplings. researchgate.net This methodology has been applied to a diverse range of aryl chlorides and bromides, including those with electron-donating and electron-withdrawing groups. researchgate.net

For the synthesis of this compound, a 2-halo-3-hydroxypyridine precursor could be subjected to palladium-catalyzed amination. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. While specific examples for the direct amination of 2-fluoro-3-hydroxypyridines are scarce in the literature, the general principles of Buchwald-Hartwig amination can be applied.

Table 2: Examples of Palladium-Catalyzed Amination of Aryl Halides This table is for illustrative purposes and may not directly represent the synthesis of the title compound.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromotoluene | Aq. NH3 | Pd-G3/KPhos | KOH | t-BuOH/H2O | 110 | 91 | researchgate.net |

| 4-Chlorobenzonitrile | Aq. NH3 | Pd-G3/KPhos | KOH | t-BuOH/H2O | 110 | 93 | researchgate.net |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(PPh3)2Cl2/CuI | Et3N | DMF | 80 | >90 | N/A |

Amination via Diazotization and Dediazoniation Routes

The introduction of an amino group onto a pyridine ring can be achieved through the diazotization of an existing aminopyridine, followed by a subsequent reaction. While direct amination methods exist, such as the Chichibabin reaction which uses sodium amide to introduce an amino group at the 2-position, these methods can lack generality due to harsh conditions. nih.govyoutube.combhu.ac.in A more versatile approach involves the transformation of other functional groups.

Diazotization of aminopyridines to form diazonium salts is a common strategy to introduce a variety of functionalities. acs.org For instance, aminopyridines can be converted to fluoropyridines in high yields by diazotization in hydrogen fluoride (B91410) (HF) or HF-pyridine solutions, followed by in-situ dediazoniation. researchgate.netacs.org This process, known as the Balz-Schiemann reaction, provides a reliable method for introducing fluorine.

A related strategy involves the use of heterocyclic phosphonium (B103445) salts. Pyridines and diazines can be converted to their phosphonium salt derivatives and subsequently reacted with sodium azide (B81097) to yield iminophosphorane products. These intermediates are versatile precursors for various nitrogen-containing functional groups. nih.gov This method offers high regioselectivity, often targeting the 4-position, or the 2-position if the 4-position is blocked. nih.gov

Table 1: Examples of Amination and Subsequent Transformations

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Amino-3-nitropyridine | NaNO₂, HF-pyridine | 2-Fluoro-3-nitropyridine | 95% | acs.org |

| 3-Amino-6-picoline | 1. Bromination 2. NaNO₂, HF | 2-Bromo-3-fluoro-6-picoline | 76.8% (overall) | google.com |

| 2,6-Difluoropyridine | Ammonium hydroxide | 2-Amino-6-fluoropyridine (B74216) | 94% | chemicalbook.com |

| 2-(Ethylamino)-6-fluoro-3-nitropyridine | H₂, Pd(OH)₂/C | 3-Amino-2-(ethylamino)-6-fluoropyridine | 95% | |

| 2,3-Difluoro-5-chloropyridine | 1. Ammonia water 2. Reduction | 2-Amino-3-fluoropyridine | 77.5% (overall) | google.com |

Hydroxylation of Pyridine Derivatives

The direct introduction of a hydroxyl group onto the pyridine ring presents a significant challenge due to the electron-deficient nature of the heterocycle. nih.gov

One successful strategy for the hydroxylation of pyridines involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring, facilitating reactions that are otherwise difficult. bhu.ac.in For instance, pyridine N-oxides can undergo photochemical valence isomerization to form an oxaziridine (B8769555) intermediate. nih.govacs.org This intermediate can then rearrange to introduce a hydroxyl group, with a notable selectivity for the C3 position. nih.govacs.org

Another approach utilizes directing groups to guide the hydroxylation to a specific position. Copper-promoted intramolecular hydroxylation of C-H bonds has been demonstrated using directing groups of varying denticity. nih.gov Bidentate directing groups, particularly in combination with copper and hydrogen peroxide, have shown high yields in the hydroxylation of both sp² and sp³ C-H bonds. nih.gov

Table 2: Directed Hydroxylation of Pyridine Derivatives

| Substrate | Method | Product | Key Features | Reference |

| C4-Substituted Pyridine N-Oxides | Photochemical Valence Isomerization | C3-Hydroxy Pyridine Derivatives | High selectivity for the C3 position. Tolerates a range of functional groups. | nih.govacs.org |

| Benzophenone with Bidentate Directing Group | Copper-promoted Oxidation (Cu(I)/H₂O₂) | Hydroxylated Benzophenone | High yields with bidentate directing groups. | nih.gov |

| Pyridine/Quinoline N-Oxides | Reaction with Water and PyBroP | C2-Hydroxylated Pyridines/Quinolines | Utilizes readily available N-oxides for C2-functionalization. | researchgate.net |

Biocatalysis offers an environmentally friendly and highly selective alternative for the hydroxylation of aromatic compounds. nih.govnih.gov Oxygenating biocatalysts, such as cytochrome P450s and flavin-dependent monooxygenases, can introduce hydroxyl groups with high regioselectivity under mild conditions. nih.gov

For example, the flavin-dependent monooxygenase KpiA from Arthrobacter sp. IN13 catalyzes the hydroxylation of 4-hydroxypyridine (B47283) to 3,4-dihydroxypyridine. nih.gov While the direct biocatalytic synthesis of this compound is not explicitly detailed in the provided context, the existing research on biocatalytic hydroxylation of pyridine derivatives suggests a promising avenue for future exploration. The ability of enzymes to perform late-stage functionalization on complex molecules is particularly valuable in drug discovery. nih.gov

Table 3: Examples of Biocatalytic Hydroxylation

| Enzyme/Organism | Substrate | Product | Significance | Reference |

| Arthrobacter sp. IN13 (KpiA monooxygenase) | 4-Hydroxypyridine | 3,4-Dihydroxypyridine | Demonstrates regiospecific hydroxylation of a pyridinol. | nih.gov |

| Hydroxybiphenyl monooxygenase (HbpA) | 2-Hydroxybiphenyl | 3-Phenylcatechol | Broad substrate range, producing important pharmaceutical synthons. | nih.gov |

Fluorination Strategies for Pyridine Systems

The introduction of fluorine into a molecule can significantly alter its biological properties, making fluorination a key strategy in medicinal chemistry. orgsyn.orgnih.gov

Direct C-H fluorination of pyridines can be achieved using potent fluorinating agents. Silver(II) fluoride (AgF₂) has emerged as a particularly effective reagent for the site-selective fluorination of pyridines and diazines at the position adjacent to the nitrogen atom (α-position). orgsyn.orgnih.govacs.orgpsu.edunih.gov This reaction proceeds under mild, ambient temperature conditions and tolerates a wide range of functional groups. orgsyn.orgpsu.edu The mechanism is thought to involve coordination of AgF₂ to the pyridine nitrogen, increasing the electrophilicity of the ring and facilitating fluoride attack. psu.edu Another method involves the use of elemental fluorine in combination with iodine, which is proposed to proceed via an N-iodo-heterocyclic intermediate. rsc.org

Table 4: Electrophilic Fluorination of Pyridines

| Substrate | Reagent | Product | Key Features | Reference |

| 3-Substituted Pyridines | AgF₂ | 2-Fluoro-3-substituted Pyridines | High site-selectivity for the 2-position. | nih.govacs.org |

| Pyridines and Diazines | AgF₂ | α-Fluorinated Heterocycles | Mild conditions, broad functional group tolerance. | orgsyn.orgpsu.edunih.gov |

| Pyridine/Quinoline Derivatives | F₂/I₂ | 2-Fluoro-derivatives | Reaction at room temperature. | rsc.org |

Nucleophilic aromatic substitution (SNAr) is a common method for introducing fluorine, typically by displacing a good leaving group such as a nitro group or a halogen. mdpi.com The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups. mdpi.com For example, the nitro group in methyl 3-nitropyridine-4-carboxylate can be successfully replaced by a fluoride anion using cesium fluoride (CsF) in dimethyl sulfoxide (B87167) (DMSO). mdpi.com

The 2-fluoropyridines generated via electrophilic fluorination with AgF₂ are also excellent substrates for subsequent SNAr reactions, allowing for the introduction of a wide range of nucleophiles under mild conditions. nih.govacs.org This two-step sequence of C-H fluorination followed by SNAr provides a powerful strategy for the late-stage functionalization of complex heterocycles. nih.govacs.org

Table 5: Nucleophilic Fluorination of Pyridine Derivatives

| Substrate | Reagent | Product | Key Features | Reference |

| Methyl 3-nitropyridine-4-carboxylate | CsF in DMSO | Methyl 3-fluoropyridine-4-carboxylate | Nitro group acts as a good leaving group. | mdpi.com |

| 2-Fluoropyridines | Various Nucleophiles | 2-Substituted Pyridines | Mild SNAr conditions following C-H fluorination. | nih.govacs.org |

Photoredox-Mediated Fluorination Reactions

The introduction of a fluorine atom onto a pyridine ring, a key step in the synthesis of 2-fluoro-substituted pyridinols, can be effectively achieved using modern photoredox catalysis. This approach utilizes visible light to initiate single-electron transfer (SET) processes, enabling fluorination under mild conditions that are often incompatible with traditional methods.

Visible-light photoredox catalysis offers a powerful tool for creating C–F bonds. mdpi.com These reactions typically involve a photocatalyst, such as iridium complexes like fac-Ir(ppy)₃ or inexpensive organic dyes, which becomes excited upon absorbing light. acs.orgnih.gov The excited photocatalyst can then engage in electron transfer with a suitable substrate or a fluorine source. For instance, studies have shown that the excited state of a photocatalyst can be reductively quenched by reagents like CF₃SO₂Cl to generate a trifluoromethyl radical (•CF₃). mdpi.com A similar principle applies to the generation of a fluorine radical or an equivalent electrophilic fluorine source for direct fluorination.

One notable strategy involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers. acs.org This reaction, catalyzed by fac-Ir(ppy)₃ under blue LED irradiation, is followed by a one-pot condensation with ammonium acetate to construct the diversely substituted 3-fluoropyridine core. acs.org The mechanism is facilitated by the fact that α,α-difluoro-β-iodoketones are reduced more easily than many standard fluoroalkyl sources. acs.org Another innovative approach uses a photoredox-active tetrafluoropyridinylthio group, which can be installed on a molecule and later activated by visible light to generate fluoroalkyl radicals for subsequent reactions. nih.gov This highlights the versatility of photoredox catalysis in generating fluorinated radicals from bench-stable precursors. nih.gov

These methods are often tolerant of a wide array of functional groups, including those sensitive to acid or other harsh reagents, making photoredox fluorination a valuable technique in complex molecule synthesis. mdpi.com

Table 1: Examples of Photoredox-Mediated Fluorination Strategies

| Catalyst System | Fluorine Source/Precursor | Reaction Type | Reference |

|---|---|---|---|

| fac-Ir(ppy)₃ | α,α-Difluoro-β-iodoketones | Coupling with silyl enol ethers & cyclization | acs.org |

| Benzophenone / Organic Dyes | N/A (via oxidative ring-opening) | Oxidative ring-opening of cyclopropylamides | nih.gov |

| 9-Phenylacridine | Difluorostyrenes with photoredox-active group | Radical generation from C-S bond reduction | nih.gov |

Reduction of Nitro-Pyridinols to Amino-Pyridinols

The conversion of a nitro group to an amino group is a fundamental transformation in the synthesis of amino-substituted pyridines. For precursors like 6-nitro-2-fluoropyridin-3-ol, this reduction is the final key step to arrive at the target molecule, this compound.

A common and effective method for this transformation is catalytic hydrogenation, although various other reducing agents can be employed. In a reported multi-step synthesis of 2-amino-5-fluoropyridine, a related compound, the reduction of a nitro-pyridine intermediate was achieved by refluxing with a suitable reducing agent, affording the desired amine in high yield (90%). researchgate.net While the specific reagents for the reduction of 6-nitro-2-fluoropyridin-3-ol are not detailed in the provided search results, standard conditions such as using iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) are conventional methods for this type of transformation on aromatic nitro compounds.

Another relevant transformation for producing aminopyridines involves the reduction of a hydrazine-substituted pyridine. google.com A process for preparing 2-aminopyridine (B139424) derivatives uses a 3-substituted-2,5,6-trifluoropyridine as a starting material, which is first reacted with hydrazine (B178648) monohydrate and then reduced with hydrogen to yield the 2-aminopyridine derivative with high purity. google.com This illustrates an alternative pathway to the amino group that avoids a nitro intermediate.

Table 2: Methods for the Formation of Aminopyridines from Precursors

| Precursor Group | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitro | Reflux (reducing agent not specified) | Amino | 90% | researchgate.net |

Chemo- and Regioselective Synthesis

The synthesis of specifically substituted pyridines like this compound requires precise control over the placement of multiple functional groups. Chemo- and regioselectivity are therefore paramount considerations in designing a synthetic route.

Control of Substituent Positions on the Pyridine Ring

Achieving the desired substitution pattern on a pyridine ring is a significant challenge due to the inherent reactivity of the different ring positions (C2/C6 vs. C3/C5 vs. C4). Various strategies have been developed to overcome this.

One powerful approach involves the use of a temporary blocking group to direct functionalization to a specific site. For instance, a simple maleate-derived blocking group has been used to achieve excellent control in Minisci-type decarboxylative alkylation at the C-4 position of pyridine. nih.gov This method is operationally simple, scalable, and allows for the synthesis of C-4 alkylated pyridines that can then be further functionalized at other positions, representing a strategic departure from traditional late-stage functionalization. nih.gov

Pyridine N-oxides are also valuable intermediates for controlling regioselectivity. The addition of Grignard reagents to pyridine N-oxides can lead to 2-substituted pyridines. organic-chemistry.org More advanced methods use titanacyclopropanes, which react preferentially with pyridine N-oxides to achieve regioselective C2-H alkylation. organic-chemistry.orgnih.gov This reaction proceeds with high selectivity, allowing for the introduction of complex alkyl groups at the C2 position. nih.gov

The inherent electronic properties of the ring, modified by existing substituents, also play a crucial role. For example, in the synthesis of 2-amino-6-fluoropyridine from 2,6-difluoropyridine, the reaction with ammonia proceeds via nucleophilic aromatic substitution, where one fluorine atom is selectively displaced by the amino group. chemicalbook.com

Table 3: Strategies for Regioselective Functionalization of Pyridines

| Target Position | Method | Key Reagent/Intermediate | Reference |

|---|---|---|---|

| C-4 | Blocking Group Strategy | Maleate-derived blocking group | nih.gov |

| C-2 | N-Oxide Alkylation | Titanacyclopropanes | organic-chemistry.orgnih.gov |

| C-2 | N-Oxide Alkylation | Grignard Reagents | organic-chemistry.org |

Stereochemical Aspects in Analogous Pyridine Synthesis

While this compound itself is achiral, the synthesis of its analogues or more complex derivatives often involves the creation of stereocenters. Controlling the three-dimensional arrangement of atoms is critical, as different stereoisomers can have vastly different biological activities.

Two primary strategies for controlling stereochemistry are substrate control and auxiliary control. youtube.com In substrate control, existing stereochemistry within a molecule dictates the stereochemical outcome of a subsequent reaction at a different site on that same molecule. youtube.com Auxiliary control is a similar concept, but it involves temporarily attaching a chiral auxiliary to the molecule. youtube.com This auxiliary, which is often expensive as it is a single enantiomer, sterically blocks one face of the reactive site, forcing a reagent to approach from the opposite face and thereby controlling the stereochemical outcome. youtube.com After the reaction, the auxiliary is removed. youtube.com

A practical example of regiochemical and stereochemical control is seen in the synthesis of chiral dihydropyridine (B1217469) products. mdpi.com By carefully selecting the nitrogen activating agent on the pyridine ring, chemists can direct the addition of organometallic reagents to either the C2 or C4 position with high selectivity. For example, activation with methyl triflate (MeOTf) favored C2 addition, while using a bulky trityl cation reversed the selectivity to favor C4 addition. mdpi.com This level of control is crucial for the total synthesis of complex molecules. mdpi.com

Furthermore, some reactions can proceed with high stereoretention, meaning the stereochemical configuration of the starting material is preserved in the product. acs.org This is often achieved by designing reaction mechanisms that avoid intermediates which would scramble stereochemical information, such as through pathways involving double inversions or concerted steps. acs.org

Table 4: Approaches to Stereochemical Control in Pyridine-Related Synthesis

| Control Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Auxiliary Control | A temporary chiral group directs the stereochemical outcome of a reaction. | An 8-phenylmenthyl ester auxiliary directs Grignard reagent attack. | youtube.com |

| Substrate Control | Existing stereochemistry in the molecule influences a new stereocenter's formation. | An existing alcohol's stereochemistry dictates the outcome of acetal (B89532) formation. | youtube.com |

| Reagent Control | The choice of reagent dictates both regioselectivity and stereoselectivity. | Varying the N-activating group (e.g., MeOTf vs. Trityl) on a pyridinium (B92312) salt to direct nucleophilic attack. | mdpi.com |

Reaction Mechanisms and Reactivity Studies of 6 Amino 2 Fluoropyridin 3 Ol

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Pyridinols

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridines, particularly those bearing a good leaving group like fluorine at the 2- or 4-position. nih.gov The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. The stability of this intermediate is crucial for the reaction to proceed efficiently.

The carbon atom at the 2-position, bonded to the fluorine atom, is highly susceptible to nucleophilic attack. The strong electron-withdrawing nature of the fluorine atom, coupled with the inductive effect of the ring nitrogen, makes this position electrophilic. researchgate.netrsc.org The fluorine atom is an excellent leaving group in SNAr reactions on pyridine (B92270) rings, often showing higher reactivity than other halogens. nih.govresearchgate.net This enhanced reactivity is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates the initial nucleophilic attack, the rate-determining step of the reaction.

The general mechanism for the SNAr reaction at the 2-position of 6-Amino-2-fluoropyridin-3-ol with a generic nucleophile (Nu⁻) is depicted below:

Step 1: Nucleophilic attack at the C2 position to form a Meisenheimer complex. Step 2: Departure of the fluoride (B91410) leaving group to restore aromaticity.

A variety of nucleophiles can be employed in the SNAr reaction of 2-fluoropyridines, leading to a diverse range of substituted pyridines. The table below, based on analogous reactions with 2-fluoropyridine (B1216828) derivatives, illustrates the potential scope of this transformation for this compound.

| Nucleophile (Nu-H) | Expected Product | Typical Reaction Conditions | Reference for Analogy |

| Primary/Secondary Amine (R₂NH) | 2-Amino-6-(substituted amino)pyridin-3-ol | Base (e.g., K₂CO₃, NaH), solvent (e.g., DMF, DMSO), heat | researchgate.netresearchgate.net |

| Alcohol (ROH) | 2-Alkoxy-6-aminopyridin-3-ol | Strong base (e.g., NaH), solvent (e.g., THF, DMF) | nih.gov |

| Thiol (RSH) | 6-Amino-2-(alkylthio)pyridin-3-ol | Base (e.g., K₂CO₃), solvent (e.g., DMF) | nih.gov |

The amino and hydroxyl groups, being strong electron-donating groups, increase the electron density of the pyridine ring through resonance. This, in principle, should deactivate the ring towards nucleophilic attack. However, their positions relative to the fluorine leaving group are critical. In this compound, the amino group is at the 6-position (para to the reaction center) and the hydroxyl group is at the 3-position (meta to the reaction center).

The para-amino group can stabilize the Meisenheimer intermediate through resonance by delocalizing the negative charge. This stabilizing effect counteracts its deactivating nature and can facilitate the SNAr reaction. The meta-hydroxyl group, on the other hand, primarily exerts an inductive electron-withdrawing effect in the context of the Meisenheimer intermediate, which can also contribute to its stabilization.

Electrophilic Aromatic Substitution Reactions of the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack. However, the presence of strongly activating groups like amino and hydroxyl can overcome this deactivation and promote EAS reactions.

The regiochemical outcome of EAS reactions on this compound is determined by the combined directing effects of the three substituents.

Amino Group (-NH₂): A powerful activating group and a strong ortho, para-director.

Hydroxyl Group (-OH): Also a strong activating group and an ortho, para-director.

Fluoro Group (-F): A deactivating group due to its strong inductive effect, but it is also an ortho, para-director due to its ability to donate a lone pair of electrons through resonance.

Considering the positions of the substituents, the potential sites for electrophilic attack are C4 and C5. The directing effects of the substituents are summarized in the table below:

| Substituent | Position | Directing Effect |

| -NH₂ | 6 | Ortho (to C5), Para (to C3 - occupied) |

| -OH | 3 | Ortho (to C2 - occupied, C4), Para (to C6 - occupied) |

| -F | 2 | Ortho (to C3 - occupied), Para (to C5) |

Based on the synergistic directing effects of the powerful activating amino and hydroxyl groups, the most likely position for electrophilic attack is the C4 position , which is ortho to the hydroxyl group and meta to the amino group. The C5 position is ortho to the amino group and para to the fluoro group, making it another potential site. However, the strong ortho-directing effect of the hydroxyl group is expected to favor substitution at C4.

Nitration: Nitration of the pyridine ring would likely require strong acidic conditions (e.g., a mixture of nitric acid and sulfuric acid). The electrophile in this reaction is the nitronium ion (NO₂⁺). Given the directing effects discussed above, the primary product would be 6-Amino-2-fluoro-4-nitropyridin-3-ol.

Halogenation: Halogenation (e.g., with Br₂ or Cl₂) would also be directed by the activating groups. The reaction conditions would determine the outcome, with Lewis acid catalysts often being required for less reactive substrates. The expected major product would be a 4-halo-6-amino-2-fluoropyridin-3-ol.

Functional Group Specific Transformations

Beyond the reactions involving the aromatic ring, the amino, hydroxyl, and fluoro groups of this compound can undergo specific transformations.

Amino Group: The amino group can be acylated, alkylated, or converted to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce other functional groups. organic-synthesis.comsolubilityofthings.com

Hydroxyl Group: The hydroxyl group can be O-alkylated or O-acylated. organic-synthesis.comsolubilityofthings.com Its phenolic nature also makes it susceptible to reactions like the Williamson ether synthesis.

Fluoro Group: As discussed in the SNAr section, the fluoro group is primarily reactive as a leaving group in nucleophilic substitution reactions.

Reactivity of the Amino Group (e.g., Acylation, Alkylation)

The amino group (-NH2) at the 6-position of the pyridine ring is a key site for nucleophilic reactions such as acylation and alkylation.

Acylation: The amino group can be readily acylated using various acylating agents. For instance, the reaction with trifluoroacetic anhydride (B1165640) (TFAA) can lead to the formation of the corresponding trifluoroacetamide (B147638) derivative. This transformation is often a key step in the synthesis of more complex heterocyclic systems. In a related example, 3-amino-4-methylpyridines react with TFAA in a [4+1] cyclization to form 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles chemrxiv.org. This suggests that the amino group of this compound could similarly participate in cyclization reactions under appropriate conditions. The reactivity of the amino group is influenced by the electronic nature of the pyridine ring and other substituents. The fluorine atom at the 2-position, being electron-withdrawing, can modulate the nucleophilicity of the amino group.

Alkylation: The amino group can also undergo alkylation reactions. However, direct alkylation of aminopyridines can sometimes lead to a mixture of products due to the possibility of N-alkylation at the ring nitrogen. The regioselectivity of alkylation can often be controlled by the choice of reagents and reaction conditions. For example, direct N7-alkylation of purines, which also contain amino groups on a heterocyclic ring, has been achieved using tert-alkyl halides with a tin(IV) chloride catalyst nih.gov.

The reactivity of amino groups in similar heterocyclic systems is well-documented. For instance, the amino group of 2-amino-3-cyanopyridines is a versatile handle for constructing fused pyrimidine (B1678525) rings researchgate.net. The reactivity of the amino group in this compound is expected to be comparable, allowing for the synthesis of a variety of derivatives. The basicity of the reaction medium can also play a crucial role; for example, the reaction of aldehydes with amino groups is pH-dependent, with higher reactivity observed at a more basic pH mdpi.com.

Reactivity of the Hydroxyl Group (e.g., O-Alkylation, O-Acylation)

The hydroxyl group (-OH) at the 3-position is another important functional handle, capable of undergoing O-alkylation and O-acylation. The reactivity of the hydroxyl group is influenced by its acidic nature and the electronic effects of the other substituents on the pyridine ring.

O-Alkylation: The hydroxyl group can be alkylated to form the corresponding ether. This reaction typically proceeds via deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. For instance, in a related system, 6-hydroxy-2-nitro-6,7-dihydro-5H-imidazo[2,1-b] researchgate.netnih.govthiazines are smoothly alkylated on the oxygen atom in the presence of sodium hydride and benzyl (B1604629) halides researchgate.net. This indicates that the hydroxyl group of this compound can be selectively alkylated under similar basic conditions.

O-Acylation: Chemoselective O-acylation of molecules containing both amino and hydroxyl groups can be challenging. However, by performing the reaction under acidic conditions, the more basic amino group is protonated, rendering it unreactive towards electrophilic acylating agents and allowing for selective acylation of the hydroxyl group. beilstein-journals.orgnih.gov For example, O-acylation of hydroxyamino acids has been successfully achieved using acyl chlorides in the presence of strong acids like trifluoroacetic acid (CF3CO2H) or methanesulfonic acid (MeSO3H). beilstein-journals.orgnih.gov This methodology could potentially be applied to this compound to achieve selective O-acylation.

The reactivity of the hydroxyl group is a fundamental aspect of alcohol chemistry. msu.edu The polarization of the O-H bond makes the hydrogen atom electrophilic and the oxygen atom nucleophilic upon deprotonation. msu.edu The presence of the electron-withdrawing fluorine atom and the pyridine nitrogen can influence the acidity of the hydroxyl group in this compound, thereby affecting its reactivity in both O-alkylation and O-acylation reactions.

Tautomerism and its Impact on Reactivity (e.g., Pyridinol-Pyridone Equilibrium)

An important aspect of the chemistry of this compound is the potential for tautomerism. Specifically, it can exist in equilibrium between the pyridinol form (this compound) and the pyridone form (6-Amino-2-fluoro-1H-pyridin-3(2H)-one). This tautomeric equilibrium is a well-known phenomenon in hydroxypyridines. acs.orgrsc.orgwikipedia.orgnih.gov

The position of the equilibrium is sensitive to various factors, including the solvent, temperature, and the electronic nature of other substituents on the ring. rsc.orgwikipedia.orgwuxibiology.com In general, polar solvents tend to favor the more polar pyridone tautomer, while non-polar solvents favor the less polar pyridinol form. wikipedia.orgwuxibiology.com For the parent 2-hydroxypyridine (B17775)/2-pyridone system, the pyridone form is favored in polar solvents and in the solid state, while the hydroxypyridine form can be more prevalent in the gas phase. nih.gov The presence of the amino and fluoro substituents in this compound will influence the relative stabilities of the two tautomers.

The existence of this tautomeric equilibrium has a significant impact on the reactivity of the molecule. The pyridinol form behaves as a typical phenol-like compound, with the hydroxyl group undergoing reactions as described in section 3.3.2. In contrast, the pyridone tautomer possesses an amide-like character. The reactivity of the pyridone form would involve the nitrogen and oxygen atoms of the amide group. For example, N-alkylation at the ring nitrogen might become a competing reaction pathway. The delocalized negative charge in the corresponding pyridonate anion, formed upon deprotonation, is shared between the nitrogen and oxygen atoms, making both sites potentially nucleophilic. rsc.org

This dual reactivity, arising from the tautomeric equilibrium, allows this compound to act as a versatile building block in organic synthesis. The specific reaction pathway that is followed will depend on the reaction conditions and the nature of the electrophile or nucleophile involved. A similar tautomerism is observed in other heterocyclic systems, such as aminopyrimidinones, where different keto and enol forms can coexist. nih.gov

Metal-Catalyzed Coupling Reactions Involving this compound Precursors

While this compound itself may not be the direct substrate for all coupling reactions, its halogenated analogues, particularly brominated derivatives, are valuable precursors for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. A brominated analogue of this compound, such as 2-amino-6-bromopyridin-3-ol, would be an excellent substrate for this reaction. nih.govsigmaaldrich.com

The general reaction involves the coupling of the bromopyridine derivative with a boronic acid or a boronate ester. The reaction conditions typically involve a palladium catalyst, such as Pd(dppf)Cl2, and a base in a suitable solvent system, often a mixture of an organic solvent and water. nih.gov The electronic nature of the substituents on the pyridine ring can influence the efficiency of the coupling reaction. The presence of both an amino and a hydroxyl group on the ring may necessitate the use of protecting groups to avoid side reactions, although in some cases, the reaction can proceed without protection.

The Suzuki-Miyaura coupling has been widely used for the synthesis of biaryl compounds and other complex molecules. For example, the coupling of brominated 2,1-borazaronaphthalenes with potassium alkenyltrifluoroborates has been successfully demonstrated. nih.gov Similarly, the regioselective Suzuki-Miyaura coupling of polybrominated pyridines has been studied to understand the order of substitution. beilstein-journals.orgnih.gov

Table: Examples of Suzuki-Miyaura Coupling with Bromopyridine Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide (or triflate) and an amine. A brominated analogue of this compound would be a suitable substrate for this reaction, allowing for the introduction of a wide range of amino groups at the 6-position.

The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (such as XPhos), and a strong base (like sodium tert-butoxide). researchgate.net This methodology is highly general and has been widely applied in both academic and industrial settings for the synthesis of arylamines. researchgate.net The reaction conditions can be tailored to accommodate a variety of amines, including volatile amines, by using sealed reaction vessels. researchgate.net

The electronic properties of the bromopyridine substrate and the nature of the amine coupling partner will influence the reaction's success. The presence of the existing amino group on the pyridine ring could potentially lead to side reactions, but chemoselectivity can often be achieved by careful selection of the catalyst, ligand, and reaction conditions.

Table: Key Features of Buchwald-Hartwig Amination

Radical-Mediated Transformations and Pathways

While ionic reactions are more common for this class of compounds, the potential for radical-mediated transformations should not be overlooked. The pyridine ring system can participate in radical reactions, and the substituents will influence the regioselectivity and feasibility of such pathways.

One potential avenue for radical reactivity involves photoredox catalysis. For example, the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers has been used to synthesize 3-fluoropyridines. acs.org This process involves the generation of a radical intermediate through reduction of the iodo-compound by a photoexcited iridium catalyst. acs.org It is conceivable that a suitably functionalized derivative of this compound, such as an iodo-analogue, could participate in similar photoredox-catalyzed reactions.

The generation of radicals on the pyridine ring itself can also be envisioned. For instance, under certain conditions, a radical could be generated at one of the carbon positions, which could then undergo further reactions such as addition to a double bond or cyclization. The fluorine atom and the amino and hydroxyl groups would exert a significant directing effect on the stability and reactivity of any radical intermediates formed.

Further research would be needed to fully explore the radical-mediated transformations of this compound and its derivatives. However, the growing field of photoredox catalysis and other radical-based synthetic methods suggests that this could be a fruitful area for future investigation.

Acid-Base Properties and their Influence on Reaction Pathways

The chemical behavior of this compound is intrinsically linked to its acid-base properties. The molecule possesses three key functional groups that can participate in proton exchange: the amino group (-NH2), the hydroxyl group (-OH), and the pyridine ring nitrogen. The interplay of these groups, influenced by the strongly electronegative fluorine atom, dictates the molecule's charge state in solution and, consequently, its reactivity in various chemical transformations.

The basicity of aminopyridines is well-documented. For instance, 2-aminopyridine (B139424) has a pKa of 6.86 for its conjugate acid, while 4-aminopyridine (B3432731) is significantly more basic with a pKa of 9.17. nih.govquora.com This difference highlights the strong influence of the amino group's position on the pyridine ring. The hydroxyl group in hydroxypyridines can act as both a weak acid and a weak base. 3-Hydroxypyridine, for example, exhibits two pKa values, approximately 4.79 and 8.75, corresponding to the protonation of the ring nitrogen and the deprotonation of the hydroxyl group, respectively.

The fluorine atom at the 2-position of this compound exerts a strong electron-withdrawing inductive effect. nih.gov This effect is expected to decrease the basicity of both the pyridine ring nitrogen and the amino group, leading to lower pKa values compared to their non-fluorinated analogs. Conversely, the electron-withdrawing nature of the fluorine atom will increase the acidity of the hydroxyl group, resulting in a lower pKa for its deprotonation.

Based on these considerations, we can predict the protonation states of this compound at different pH ranges:

Strongly Acidic Conditions (pH < 2): Under these conditions, it is likely that both the pyridine ring nitrogen and the amino group will be protonated, resulting in a dicationic species.

Moderately Acidic to Neutral Conditions (pH 2-7): As the pH increases, the pyridine nitrogen, being the more acidic of the two basic centers due to the fluorine's influence, will likely be deprotonated first. The amino group would remain protonated in the lower end of this range. The hydroxyl group will remain protonated.

Weakly Basic Conditions (pH 7-9): In this range, the amino group will likely be deprotonated, leading to a neutral molecule. The hydroxyl group may begin to deprotonate as the pH approaches its pKa.

Strongly Basic Conditions (pH > 9): At high pH, the hydroxyl group will be deprotonated, forming an anionic phenoxide-like species.

This pH-dependent distribution of charged and neutral species has a profound impact on the reaction pathways available to this compound. The protonation state directly influences the molecule's nucleophilicity and electrophilicity.

In its neutral form, the amino group possesses a lone pair of electrons, making it a nucleophilic center. This nucleophilicity is crucial for reactions such as acylation, alkylation, and condensations. However, under acidic conditions, protonation of the amino group to form an ammonium (B1175870) ion (-NH3+) eliminates its nucleophilic character.

The pyridine ring itself can act as a nucleophile, particularly at the nitrogen atom. However, the presence of the electron-withdrawing fluorine atom diminishes this nucleophilicity. The reactivity of the pyridine ring is also highly dependent on pH. Protonation of the ring nitrogen under acidic conditions renders it electrophilic and more susceptible to nucleophilic attack, although the fluorine atom at the 2-position already enhances the electrophilicity of this position for nucleophilic aromatic substitution (SNAr) reactions. acs.orgnih.gov

The hydroxyl group, in its neutral state, is a weak nucleophile. Upon deprotonation under basic conditions to form the alkoxide or phenoxide-like anion, its nucleophilicity is significantly enhanced. This anionic form can readily participate in ether synthesis (e.g., Williamson ether synthesis) and esterification reactions.

The following interactive table summarizes the predicted protonation states and their general influence on the reactivity of this compound at different pH ranges.

| pH Range | Predominant Species | Key Reactive Sites and Behavior |

| < 2 | Dicationic (protonated ring N and amino group) | - Reduced nucleophilicity of amino and ring N.- Enhanced electrophilicity of the pyridine ring. |

| 2 - 7 | Monocationic (protonated amino group) or Neutral | - Nucleophilicity of amino group is pH-dependent.- Ring nitrogen is a potential nucleophile.- Hydroxyl group is a weak nucleophile. |

| 7 - 9 | Neutral or Monoanionic (deprotonated hydroxyl) | - Amino group is a good nucleophile.- Nucleophilicity of hydroxyl group increases with pH. |

| > 9 | Anionic (deprotonated hydroxyl group) | - Highly nucleophilic phenoxide-like oxygen.- Amino group remains nucleophilic. |

Derivatization and Functionalization Strategies of 6 Amino 2 Fluoropyridin 3 Ol

Synthesis of Amino-Substituted Derivatives

The 6-amino group of 6-Amino-2-fluoropyridin-3-ol serves as a primary nucleophilic center, readily undergoing reactions to form a variety of nitrogen-substituted derivatives. These modifications are crucial for building larger molecular architectures and modulating the electronic properties of the pyridine (B92270) ring.

Amidation and Sulfonamidation of the 6-Amino Group

The reaction of the 6-amino group with acylating or sulfonylating agents is a common strategy to introduce amide and sulfonamide functionalities. These reactions typically proceed under standard conditions, often requiring a base to neutralize the acid byproduct.

Amidation: The formation of an amide bond can be achieved by reacting this compound with acyl chlorides or carboxylic anhydrides in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine. Alternatively, coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the reaction with carboxylic acids, a method that is particularly useful for sensitive substrates.

Sulfonamidation: Similarly, sulfonamides are synthesized by treating the parent compound with sulfonyl chlorides in the presence of a base. This reaction provides a robust method for incorporating a sulfonyl moiety, which can significantly impact the biological and physicochemical properties of the resulting molecule.

| Reagent | Product | Reaction Type |

| Acetyl chloride | N-(2-fluoro-5-hydroxypyridin-6-yl)acetamide | Amidation |

| Benzoyl chloride | N-(2-fluoro-5-hydroxypyridin-6-yl)benzamide | Amidation |

| Methanesulfonyl chloride | N-(2-fluoro-5-hydroxypyridin-6-yl)methanesulfonamide | Sulfonamidation |

| p-Toluenesulfonyl chloride | N-(2-fluoro-5-hydroxypyridin-6-yl)-4-methylbenzenesulfonamide | Sulfonamidation |

Alkylation and Arylation of the 6-Amino Group

The introduction of alkyl or aryl substituents onto the 6-amino group can be accomplished through various synthetic methods, leading to secondary or tertiary amines.

Alkylation: Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation and side reactions. A more controlled approach is reductive amination. This two-step, one-pot process involves the reaction of the amino group with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

Arylation: The formation of a carbon-nitrogen bond between the 6-amino group and an aryl group is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govbyjus.com This powerful reaction allows for the coupling of the aminopyridine with a wide range of aryl halides or triflates, employing a palladium catalyst and a suitable phosphine (B1218219) ligand.

| Reagent(s) | Product | Reaction Type |

| Formaldehyde, Sodium triacetoxyborohydride | 2-Fluoro-6-(methylamino)pyridin-3-ol | Reductive Amination |

| Acetone, Sodium cyanoborohydride | 2-Fluoro-6-(isopropylamino)pyridin-3-ol | Reductive Amination |

| Phenylboronic acid, Pd catalyst, ligand | 2-Fluoro-6-(phenylamino)pyridin-3-ol | Buchwald-Hartwig Amination |

| 4-Chlorotoluene, Pd catalyst, ligand | 2-Fluoro-6-(p-tolylamino)pyridin-3-ol | Buchwald-Hartwig Amination |

Synthesis of Hydroxyl-Substituted Derivatives

The 3-hydroxyl group provides another handle for functionalization, allowing for the introduction of various substituents through etherification and esterification reactions. These modifications can alter the solubility, lipophilicity, and metabolic stability of the parent molecule.

Etherification of the 3-Hydroxyl Group

The conversion of the hydroxyl group to an ether is a common derivatization strategy. The Williamson ether synthesis is a classic and widely used method for this transformation. nih.gov This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction.

| Reagent(s) | Product |

| Sodium hydride, Methyl iodide | 6-Amino-2-fluoro-3-methoxypyridine |

| Potassium carbonate, Ethyl bromide | 6-Amino-3-ethoxy-2-fluoropyridine |

| Sodium hydride, Benzyl (B1604629) chloride | 6-Amino-3-(benzyloxy)-2-fluoropyridine |

Esterification of the 3-Hydroxyl Group

Esterification of the 3-hydroxyl group can be readily achieved by reaction with acyl chlorides or anhydrides in the presence of a base. This reaction introduces an ester functionality, which can act as a prodrug moiety or serve as a point for further chemical modification. A related compound, acetic acid, ((4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy)-, 1-methylheptyl ester, highlights the feasibility of such transformations on similar fluorinated aminopyridine scaffolds. nih.gov

| Reagent | Product |

| Acetyl chloride | 6-amino-2-fluoropyridin-3-yl acetate (B1210297) |

| Benzoyl chloride | 6-amino-2-fluoropyridin-3-yl benzoate |

| Isobutyryl chloride | 6-amino-2-fluoropyridin-3-yl isobutyrate |

Functionalization at the Pyridine Ring

Beyond the amino and hydroxyl groups, the pyridine ring itself can be a target for functionalization, although the existing substituents will direct the position of any new group. The electron-donating amino group and hydroxyl group, along with the electron-withdrawing fluorine atom, create a complex electronic environment that influences the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

Alternatively, directed ortho-metalation could provide a route to functionalize the C4 or C5 positions. This would involve deprotonation at one of these positions using a strong base, followed by quenching with an electrophile. The directing group for such a reaction would likely be one of the existing substituents.

Further research is required to fully elucidate the specific reactivity of the pyridine ring of this compound and to develop reliable protocols for its selective functionalization.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic rings. unblog.frorganic-chemistry.orgwikipedia.org The strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org In the case of this compound, the molecule possesses multiple potential DMGs, primarily the hydroxyl group and the amino group.

The hydroxyl group is a potent DMG. After deprotonation to form the corresponding lithium alkoxide, it can direct lithiation to the C4 position. Similarly, the amino group, particularly after protection (e.g., as a carbamate (B1207046) or amide), can also serve as a DMG. The fluorine atom at the C2 position, while considered a moderate DMG, also influences the acidity of adjacent protons. organic-chemistry.org The regiochemical outcome of DoM on this substrate would likely be a complex interplay of these directing effects, as well as steric hindrance.

The general principle of DoM involves the reaction of the substrate with a strong lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), in an ethereal solvent at low temperatures. harvard.edu The resulting ortho-lithiated intermediate can then be quenched with a variety of electrophiles to introduce new functional groups.

Table 1: Potential Electrophiles for Quenching in DoM Reactions

| Electrophile | Introduced Functional Group |

|---|---|

| DMF (N,N-Dimethylformamide) | Aldehyde (-CHO) |

| CO₂ | Carboxylic acid (-COOH) |

| I₂ | Iodine (-I) |

| (CH₃)₃SiCl | Trimethylsilyl (B98337) (-Si(CH₃)₃) |

| Alkyl halides (R-X) | Alkyl group (-R) |

While specific examples of DoM on this compound are not readily found in the surveyed literature, the established principles of DoM on substituted pyridines suggest that this would be a viable, albeit potentially complex, strategy for its C-H functionalization. unblog.frharvard.edu

Cross-Coupling Reactions at other Ring Positions (if applicable)

Cross-coupling reactions, particularly those catalyzed by palladium, are fundamental methods for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net For this compound, the fluorine atom at the C2 position is a potential handle for such transformations, although the C-F bond is generally less reactive than C-Cl, C-Br, or C-I bonds in these reactions. However, advancements in catalyst and ligand design have enabled the use of fluorinated arenes in cross-coupling. rsc.org

The Suzuki-Miyaura coupling, which couples an organoboron reagent with a halide, is a widely used method. researchgate.netresearchgate.net If the fluorine at C2 could be displaced or if a bromo or iodo group were present at another position, this reaction would allow for the introduction of aryl, heteroaryl, or vinyl substituents.

The Buchwald-Hartwig amination is another key palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. mdpi.com While the starting material already contains an amino group, this reaction could be employed if one of the other positions were halogenated.

Given the presence of the fluorine atom, nucleophilic aromatic substitution (SNAr) reactions are also highly relevant. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the C2 position for attack by nucleophiles. This could allow for the displacement of the fluoride (B91410) by various nucleophiles, such as amines, alcohols, and thiols, providing a direct route to 2-substituted 6-aminopyridin-3-ol derivatives. rsc.org

Table 2: Potential Cross-Coupling and SNAr Reactions for Functionalization

| Reaction Name | Reactants | Potential Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | 2-Aryl-6-aminopyridin-3-ol |

| Buchwald-Hartwig Amination | Amine | 2,6-Diaminopyridin-3-ol derivative |

Synthesis of Fused Heterocyclic Systems Utilizing this compound as a Synthon

The inherent functionality of this compound makes it an attractive starting material for the construction of more complex, fused heterocyclic systems. researchgate.net

Annulation Reactions to form Pyrido-fused Rings

The amino group at C6 and the adjacent ring nitrogen of the pyridine core are well-suited for annulation reactions to form pyrido-fused pyrimidine (B1678525) rings, known as pyridopyrimidines. These structures are of significant interest in medicinal chemistry. nih.govrsc.orgmdpi.com A common strategy involves the reaction of a 2-aminopyridine (B139424) with a 1,3-dicarbonyl compound or its equivalent. For instance, reaction with a β-ketoester could lead to the formation of a pyridopyrimidinone ring system. The specific isomer formed would depend on the regioselectivity of the initial condensation and subsequent cyclization.

Synthesis of Imidazo[1,2-a]pyridines and Pyrido[1,2-a]pyrimidines (from 2-aminopyridines)

The 2-aminopyridine moiety within this compound is a key synthon for the synthesis of imidazo[1,2-a]pyridines. mdpi.comrsc.orgnih.govorganic-chemistry.orgorganic-chemistry.org A classic and widely used method is the reaction of a 2-aminopyridine with an α-haloketone. This reaction proceeds via an initial N-alkylation of the exocyclic amino group, followed by intramolecular cyclization to form the fused imidazole (B134444) ring. The substituents on the resulting imidazo[1,2-a]pyridine (B132010) would be determined by the choice of the α-haloketone.

Table 3: Examples of Reagents for Imidazo[1,2-a]pyridine Synthesis

| Reagent | Resulting Substituent at C2 of Imidazo[1,2-a]pyridine |

|---|---|

| 2-Bromoacetophenone | Phenyl |

| Ethyl bromopyruvate | Carboxylate |

Similarly, 2-aminopyridines can be used to construct pyrido[1,2-a]pyrimidines. nih.govmdpi.com These are typically formed by reacting the 2-aminopyridine with a three-carbon electrophilic partner, such as a β-unsaturated ketone or ester, or a 1,3-dielectrophile. The reaction often proceeds through a Michael addition followed by cyclization and dehydration.

The presence of the fluoro and hydroxyl groups on the starting pyridine ring would be carried through into the final fused heterocyclic products, providing a route to highly functionalized and potentially biologically active molecules.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| n-Butyllithium |

| sec-Butyllithium |

| N,N,N',N'-tetramethylethylenediamine |

| N,N-Dimethylformamide |

| 2-Aryl-6-aminopyridin-3-ol |

| 2,6-Diaminopyridin-3-ol |

| 2-Alkoxy/Thio-6-aminopyridin-3-ol |

| 2-Bromoacetophenone |

| Ethyl bromopyruvate |

Theoretical and Computational Chemistry Studies of 6 Amino 2 Fluoropyridin 3 Ol

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) Calculations of Ground States

The amino group at position 6 and the hydroxyl group at position 3 will increase the electron density of the pyridine (B92270) ring, particularly at the ortho and para positions relative to them. Conversely, the fluorine atom at position 2 will withdraw electron density from the ring via the sigma framework. This push-pull electronic effect can lead to a lower bond order in some parts of the ring and a more pronounced charge separation.

Table 1: Predicted Ground State Properties of 6-Amino-2-fluoropyridin-3-ol based on Analogous Compounds

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Dipole Moment | High | Significant charge separation due to opposing electronic effects of substituents. |

| Ring Aromaticity | Slightly Reduced | Electron-donating and withdrawing groups can disrupt the delocalization of π-electrons in the pyridine ring. |

| Charge Distribution | Negative charge accumulation on the nitrogen of the pyridine ring and the oxygen of the hydroxyl group. Positive charge on the carbon atoms attached to the fluorine and amino groups. | Based on the known electronic effects of the substituents on the pyridine ring. rsc.orgnih.gov |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is central to understanding a molecule's reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. numberanalytics.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

For this compound, the electron-donating amino and hydroxyl groups are expected to raise the energy of the HOMO, making the molecule a better electron donor. The electron-withdrawing fluorine atom and the pyridine nitrogen will lower the energy of the LUMO, enhancing its electron-accepting character. The combination of these effects will likely result in a relatively small HOMO-LUMO gap, suggesting a reactive molecule.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Predicted Value/Characteristic | Basis of Prediction |

| HOMO Energy | Relatively High | Influence of strong electron-donating amino and hydroxyl groups. |

| LUMO Energy | Relatively Low | Influence of the electron-withdrawing fluorine atom and the pyridine nitrogen. |

| HOMO-LUMO Gap | Small | Combined effect of raising the HOMO and lowering the LUMO energies. |

| HOMO Distribution | Primarily localized on the amino and hydroxyl groups and the π-system of the pyridine ring. | These groups are the primary sites of electron donation. |

| LUMO Distribution | Primarily localized on the pyridine ring, particularly on the carbon atom bonded to the fluorine atom. | This is the most electron-deficient region of the molecule. |

Conformational Analysis and Tautomerism Investigations

Energetics of Pyridinol vs. Pyridone Tautomeric Forms

A critical aspect of the chemistry of 3-hydroxypyridines is their ability to exist in tautomeric forms: the pyridinol form and the pyridone (or zwitterionic) form. rsc.orgresearchgate.net The equilibrium between these forms is highly sensitive to the solvent environment. wuxibiology.com

In the gas phase and non-polar solvents, the pyridinol form (this compound) is generally more stable. However, in polar protic solvents like water, the pyridone tautomer (6-Amino-2-fluoro-1H-pyridin-3-one) can be significantly stabilized through hydrogen bonding and dipole-dipole interactions. Computational studies on 2-hydroxypyridine (B17775) have shown that while the enol form is more stable in the gas phase, the pyridone form is favored in aqueous solution. nih.gov A similar trend is expected for this compound.

Table 3: Predicted Relative Stabilities of Tautomers of this compound

| Tautomeric Form | Predicted Relative Stability in Gas Phase | Predicted Relative Stability in Polar Solvents | Basis of Prediction |

| Pyridinol Form | More Stable | Less Stable | General trend for hydroxypyridines. nih.gov |

| Pyridone Form | Less Stable | More Stable | Stabilization by solvent polarity and hydrogen bonding. wuxibiology.com |

Intermolecular Hydrogen Bonding Networks

The presence of amino and hydroxyl groups, as well as the pyridine nitrogen, makes this compound an excellent candidate for forming extensive intermolecular hydrogen bonding networks. mdpi.com The hydroxyl group can act as a hydrogen bond donor, while the amino group can act as both a donor and an acceptor. The pyridine nitrogen is a strong hydrogen bond acceptor.

In the solid state, it is highly probable that this molecule will form dimers or larger aggregates through hydrogen bonds. Computational studies on 2-aminopyridine (B139424) have demonstrated the formation of stable hydrogen-bonded dimers. researchgate.net The specific geometry and strength of these interactions will depend on the preferred tautomeric form and the crystal packing forces.

Spectroscopic Property Predictions and Characterization Aids

Computational chemistry can be a valuable tool in predicting and interpreting spectroscopic data. While experimental spectra for this compound are not widely available, theoretical calculations on analogous systems can provide insights into what to expect.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by stretching vibrations of the O-H and N-H bonds, which will be sensitive to hydrogen bonding. The C-F stretching vibration will also be a prominent feature. The tautomeric equilibrium can be monitored by observing the changes in the C=O stretching frequency (in the pyridone form) versus the O-H bending and C-O stretching frequencies (in the pyridinol form).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons and carbons in the pyridine ring will be influenced by the electronic effects of the substituents. The tautomeric equilibrium will also have a significant impact on the NMR spectra, as the chemical environments of the ring atoms are different in the two forms.

UV-Visible Spectroscopy: The electronic transitions of the pyridinol and pyridone tautomers occur at different wavelengths. The pyridone form typically absorbs at a longer wavelength compared to the pyridinol form. researchgate.net This difference can be exploited to study the tautomeric equilibrium in solution.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become increasingly powerful in predicting NMR chemical shifts, aiding in the interpretation of experimental spectra and the confirmation of molecular structures. For fluorinated organic molecules, ¹⁹F NMR is especially informative due to its high sensitivity and wide chemical shift range.

It is important to note that solvent effects can significantly alter chemical shifts. fluorine1.ru Therefore, accurate predictions often require the inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), in the calculations. nih.gov For this compound, the interplay between the amino and hydroxyl groups, both capable of hydrogen bonding, and the electronegative fluorine atom would create a unique electronic environment that would be reflected in its predicted NMR spectrum.

Table 1: Representative Calculated NMR Chemical Shifts for Analogous Compounds

| Compound | Nucleus | Computational Method | Basis Set | Solvent | Calculated Shift (ppm) | Reference |

| Fluorinated Aromatic Compounds | ¹⁹F | B3LYP | 6-31+G(d,p) | Various | Scaled predictions | nih.gov |

| Fluorohistidine Isomers | ¹⁹F | BHandHLYP | 6-311++G(3df,2p) | Water (SMD) | 54.96 | nih.gov |

| Fluoropyridines | ¹³C | Not specified | Not specified | Not specified | Various | acs.org |

Vibrational Frequency Calculations (IR, Raman)

For this compound, the vibrational spectrum would be characterized by modes associated with the pyridine ring, the amino group, the hydroxyl group, and the carbon-fluorine bond. Studies on similar molecules, such as 2-amino-5-chloropyridine (B124133) and 2-amino-6-chloropyridine, have shown that DFT calculations using the B3LYP functional and the 6-311++G(d,p) basis set can accurately predict experimental FT-IR and FT-Raman spectra. core.ac.uk In these aminopyridines, the N-H stretching vibrations of the primary amine are typically observed in the 3000-3500 cm⁻¹ region. core.ac.uk The in-plane and out-of-plane bending modes of the C-H bonds in the pyridine ring are expected in the 1000-1300 cm⁻¹ and 750-1000 cm⁻¹ regions, respectively. researchgate.net

The vibrational modes involving the fluorine atom are also of significant interest. The C-F stretching frequency in fluoropyridines is influenced by the electronic nature of the ring. The simulation of IR and Raman spectra for compounds like 2-amino-4-hydroxy-6-trifluoromethylpyrimidine has demonstrated that DFT calculations can provide excellent agreement with experimental data, aiding in the detailed assignment of vibrational bands. researchgate.netnih.gov The use of scaled quantum mechanical (SQM) force fields can further improve the accuracy of these predictions. nih.gov

Table 2: Characteristic Vibrational Frequencies for Analogous Compounds

| Compound | Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Reference |

| 2-Amino-5-chloropyridine | N-H asymmetric stretch | 3550 (IR), 3551 (Raman) | - | core.ac.uk |

| 2-Amino-5-chloropyridine | N-H symmetric stretch | 3452 (IR), 3455 (Raman) | - | core.ac.uk |

| 2-Amino-6-chloropyridine | -NH₂ scissoring | 1640 (IR & Raman) | 1641 | core.ac.uk |

| 2-Amino-4-hydroxy-6-trifluoromethylpyrimidine | C-H in-plane deformation | - | 1367 | researchgate.net |

UV-Vis Absorption Spectra Simulations

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is a powerful computational method for simulating UV-Vis absorption spectra, predicting the maximum absorption wavelengths (λ_max) and the nature of the electronic transitions involved.

For substituted pyridines, the position of the substituents significantly affects the electronic structure and, consequently, the UV-Vis spectrum. nih.govnih.gov The UV spectrum of pyridine itself exhibits a prominent absorption band around 256 nm. researchgate.net For this compound, the presence of the electron-donating amino and hydroxyl groups and the electron-withdrawing fluorine atom would likely lead to a more complex spectrum with shifts in the absorption maxima compared to unsubstituted pyridine.

Computational studies on styrylpyridine compounds have shown that TD-DFT calculations with functionals like B3LYP and basis sets such as 6-31G(d) can produce reliable λ_max values that are in good agreement with experimental data. nih.gov The choice of solvent can also influence the absorption spectrum, and continuum models like the integral equation formalism polarizable continuum model (IEFPCM) are often employed to account for these effects. nih.gov The electronic transitions in such molecules are typically of the π → π* and n → π* nature, involving the frontier molecular orbitals (HOMO and LUMO).

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry plays a vital role in understanding reaction mechanisms by modeling reaction pathways and identifying transition states. This allows for the elucidation of synthetic transformations and the rational design of catalysts.

Mechanistic Elucidation of Synthetic Transformations

The synthesis of this compound would likely involve several key steps, such as the introduction of the amino and fluoro groups onto the pyridine ring. Computational modeling can provide insights into the feasibility and selectivity of these reactions. For example, the synthesis of fluoropyridines can be achieved through diazotization of aminopyridines in the presence of a fluoride (B91410) source. acs.org Computational studies could model the energy profile of this reaction, including the formation of the diazonium intermediate and its subsequent substitution.

Another key transformation would be the amination of a precursor molecule. Reductive amination, which involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent, is a common method for forming C-N bonds. youtube.com The mechanism involves the formation of an imine or iminium ion intermediate, which is then reduced. youtube.com Computational modeling can be used to study the energetics of these intermediates and transition states, providing a detailed understanding of the reaction mechanism. The synthesis of related aminopyridine derivatives has been reported, and these synthetic strategies could be adapted and computationally evaluated for the synthesis of this compound. nih.govresearchgate.net

Catalyst Design Principles from Computational Data

Computational chemistry can guide the design of catalysts by providing insights into catalyst-substrate interactions and the energetics of the catalytic cycle. For reactions involved in the synthesis of this compound, such as cross-coupling reactions to form C-N bonds, computational studies can help in selecting the optimal ligand and metal catalyst. For instance, DFT studies have been used to investigate the mechanism of palladium-catalyzed amination reactions, providing a basis for ligand design. While specific catalytic studies for this molecule are not available, the principles derived from computational studies on similar systems would be applicable.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is plotted on the electron density surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For substituted pyridines, the MEP is highly sensitive to the nature and position of the substituents. nih.gov In aminopyridines, the nitrogen atom of the amino group and the pyridine ring nitrogen are both potential sites for electrophilic attack. Computational studies on 2-, 3-, and 4-aminopyridine (B3432731) have shown that the MEP minimum is located at the ring nitrogen, indicating it as the primary site for protonation. nih.gov However, the accessibility of this site can be influenced by the position of the amino group. nih.gov